molecular formula C10H17NO3 B12937295 Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B12937295
M. Wt: 199.25 g/mol
InChI Key: IYTXCSJUXADMCF-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is part of the bicyclic lactam family and is known for its unique structure, which includes a tert-butyl ester group and a bicyclic ring system containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms in the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-5-13-8-6-7(8)11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTXCSJUXADMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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